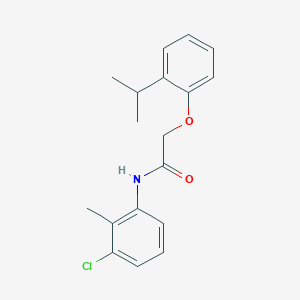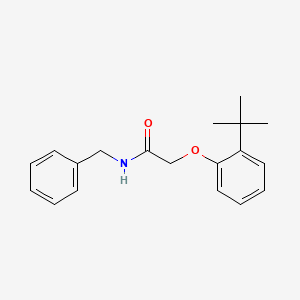
N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide involves multi-step chemical processes. For instance, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a reaction involving ethyl 2-(2-isopropylphenoxy)acetic acid and 2-diaminobenzene, further processed with lutidine and TBTU in dichloromethane (Sharma et al., 2018). This method highlights the intricate nature of synthesizing acetamide derivatives, showcasing the importance of specific reactants and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific conformational arrangements and hydrogen bonding. The crystallographic analysis by Gowda et al. (2007) on a related compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, revealed that molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, indicating the significance of hydrogen bonding in the solid-state structure of these compounds (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often lead to the formation of heterocyclic compounds and demonstrate the reactivity of the amide group. Agarwal and Mital (1976) showed that N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to produce angular heterocyclic compounds, highlighting the versatility of acetamides in synthetic chemistry (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide, such as melting point, solubility, and crystalline structure, can be inferred from related studies. The orthorhombic crystalline structure and hydrogen bonding patterns play a crucial role in determining the compound's physical characteristics, as discussed in the structural analysis by Gowda et al. (Gowda et al., 2007).
Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated the synthesis and structural analysis of related compounds with potential anticancer activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been carried out, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor. The crystal structure provides insights into the molecular interactions contributing to its activity (G. Sharma et al., 2018).
Environmental Impact and Metabolism
Studies on chloroacetamide herbicides, which share structural similarities with the compound , reveal significant insights into their metabolism and environmental impact. Comparative metabolism studies between human and rat liver microsomes have elucidated the metabolic pathways of these herbicides, providing a foundation for understanding the environmental and health-related aspects of related compounds (S. Coleman et al., 2000).
Chemical Synthesis and Structural Analysis
Research into the synthesis and properties of related chemical structures, including efforts to create new powder diffraction data for potential pesticides, highlights the versatility and application potential of these compounds in developing new chemical entities for various uses, including pest control (E. Olszewska et al., 2008).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOKFXQJDYPVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)
![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)